4,6-dimethyl-1-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4,6-DIMETHYL-1-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE is a heterocyclic compound that features a pyridine ring fused with a thiazole ring. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both pyridine and thiazole rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DIMETHYL-1-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction between an aldehyde and an amine, followed by cyclization.
Introduction of the Thiazole Ring: The thiazole ring is introduced through a reaction between a thioamide and a haloketone.
Final Assembly: The final compound is assembled by reacting the pyridine and thiazole intermediates under specific conditions, such as refluxing in ethanol with a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are used as catalysts in organic reactions.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its ability to disrupt microbial cell walls, it is studied as a potential antimicrobial agent.
Anticancer Research: Its cytotoxic properties make it a candidate for anticancer drug development.
Industry
Agriculture: It is explored as a potential pesticide or fungicide.
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Antimicrobial Action: It disrupts the cell wall synthesis of microbes, leading to cell lysis.
Anticancer Action: It induces apoptosis in cancer cells by interacting with specific molecular targets such as DNA and enzymes involved in cell division.
Comparison with Similar Compounds
Similar Compounds
4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Lacks the thiazole ring, resulting in different biological activities.
1-(3-METHYL-2-THIENYL)METHYLIDENEAMINO-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE: Similar structure but with variations in the substitution pattern.
Uniqueness
The unique combination of pyridine and thiazole rings in 4,6-DIMETHYL-1-{[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINO}-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBONITRILE contributes to its diverse reactivity and broad spectrum of biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H13N3OS |
---|---|
Molecular Weight |
271.34 g/mol |
IUPAC Name |
4,6-dimethyl-1-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3OS/c1-9-4-5-19-13(9)8-16-17-11(3)6-10(2)12(7-15)14(17)18/h4-6,8H,1-3H3/b16-8+ |
InChI Key |
GPMUCCNKDKUQNQ-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=CC(=C(C2=O)C#N)C)C |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=CC(=C(C2=O)C#N)C)C |
Origin of Product |
United States |
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